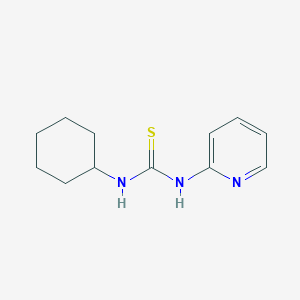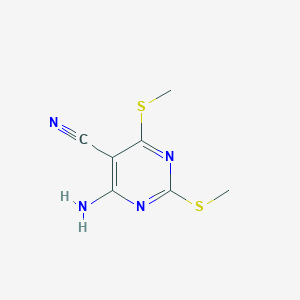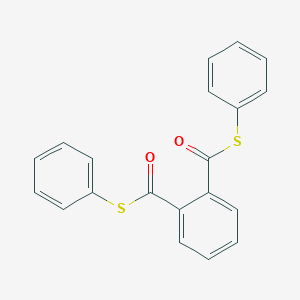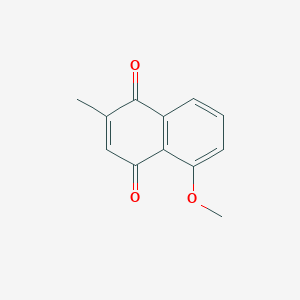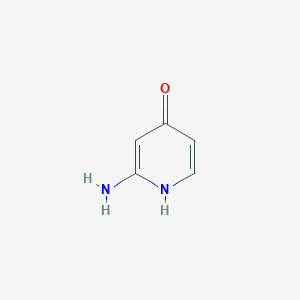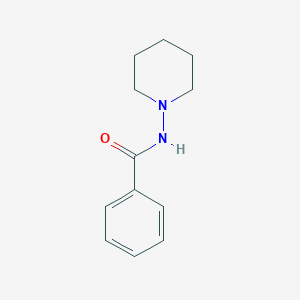
N-(1-piperidinyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-piperidinyl)benzamide, also known as PBZ, is a chemical compound that has been extensively studied for its potential applications in scientific research. PBZ is a white crystalline powder with a molecular weight of 236.33 g/mol.
科学研究应用
N-(1-piperidinyl)benzamide has been used in scientific research for a variety of applications, including as a potential treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease. N-(1-piperidinyl)benzamide has also been shown to have potential as an anti-cancer agent, as it can inhibit the growth of cancer cells.
作用机制
The mechanism of action of N-(1-piperidinyl)benzamide is not fully understood, but it is believed to act as a modulator of the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in a variety of cellular processes, including cell survival, proliferation, and differentiation. N-(1-piperidinyl)benzamide has been shown to bind to the sigma-1 receptor, which can lead to changes in cellular signaling pathways and gene expression.
生化和生理效应
N-(1-piperidinyl)benzamide has been shown to have a variety of biochemical and physiological effects, including the ability to enhance cognitive function and memory. N-(1-piperidinyl)benzamide has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One advantage of using N-(1-piperidinyl)benzamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, N-(1-piperidinyl)benzamide has been extensively studied, which means that there is a wealth of information available on its properties and potential applications. However, one limitation of using N-(1-piperidinyl)benzamide in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are many potential future directions for research on N-(1-piperidinyl)benzamide. One area of focus could be on further elucidating the mechanism of action of N-(1-piperidinyl)benzamide, which could lead to the development of more effective treatments for neurological disorders and cancer. Additionally, research could focus on developing new synthetic methods for N-(1-piperidinyl)benzamide, which could make it easier to obtain pure samples for use in lab experiments. Finally, research could focus on exploring the potential applications of N-(1-piperidinyl)benzamide in other areas, such as inflammation and pain management.
合成方法
N-(1-piperidinyl)benzamide can be synthesized using a variety of methods, including the reaction of 4-chlorobenzoyl chloride with piperidine in the presence of a base, such as triethylamine. The resulting product is then purified through recrystallization to obtain pure N-(1-piperidinyl)benzamide.
属性
CAS 编号 |
5454-07-9 |
|---|---|
产品名称 |
N-(1-piperidinyl)benzamide |
分子式 |
C12H16N2O |
分子量 |
204.27 g/mol |
IUPAC 名称 |
N-piperidin-1-ylbenzamide |
InChI |
InChI=1S/C12H16N2O/c15-12(11-7-3-1-4-8-11)13-14-9-5-2-6-10-14/h1,3-4,7-8H,2,5-6,9-10H2,(H,13,15) |
InChI 键 |
ITNXJLXLFAFOHO-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)NC(=O)C2=CC=CC=C2 |
规范 SMILES |
C1CCN(CC1)NC(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde](/img/structure/B184312.png)


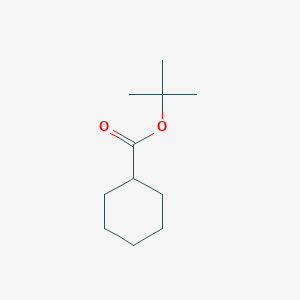



![4-Imidazo[1,2-a]pyridin-2-ylbenzaldehyde](/img/structure/B184325.png)
